molecular formula C16H17FN4O2S B3003046 3-fluoro-N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021090-64-1

3-fluoro-N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide

Cat. No. B3003046
CAS RN: 1021090-64-1
M. Wt: 348.4
InChI Key: QBVSIUNHJBGHMO-UHFFFAOYSA-N
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Description

The compound "3-fluoro-N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide" is a fluorinated benzamide derivative. Benzamides are a class of compounds that have been extensively studied due to their diverse biological activities, including their role as neuroleptics and ligands for central nervous system (CNS) receptors . The presence of a fluorine atom can significantly alter the physical and chemical properties of a molecule, often leading to increased biological activity or metabolic stability .

Synthesis Analysis

The synthesis of fluorinated benzamides can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of fluorinated benzamide neuroleptics has been reported to start from precursors such as 3-(3,4-dimethoxyphenyl)-1-propanol, followed by a series of reactions including nucleophilic substitution to introduce the fluorine atom . Similarly, the synthesis of ortho-arylated benzamides has been achieved through nickel-catalyzed denitrogenative cross-coupling reactions, which could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamides is characterized by the presence of an amide functional group attached to a benzene ring. The specific compound mentioned includes additional functional groups such as a pyridazine ring and a propylamino substituent, which could influence its binding affinity and selectivity to biological targets. The steric and electronic effects of these groups are crucial for the compound's activity .

Chemical Reactions Analysis

Benzamides can undergo various chemical reactions, including cross-coupling reactions, as seen in the synthesis of ortho-arylated benzamides . Fluorinated benzamides can also participate in Michael addition and intramolecular cyclization reactions, as demonstrated in the synthesis of fluoromethylated imidazo[1,2-a]pyrimidines . These reactions are essential for the structural diversification and functionalization of benzamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The introduction of fluorine atoms typically increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes . The presence of a pyridazine ring and a thioether linkage in the compound could also affect its chemical stability and reactivity .

properties

IUPAC Name

3-fluoro-N-[6-[2-oxo-2-(propylamino)ethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2S/c1-2-8-18-14(22)10-24-15-7-6-13(20-21-15)19-16(23)11-4-3-5-12(17)9-11/h3-7,9H,2,8,10H2,1H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVSIUNHJBGHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide

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